N'-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide
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Overview
Description
N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide is an organic compound that features a fluorophenyl group and a pyridinylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the ethanediamide backbone.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached via a reductive amination reaction, where pyridine-4-carboxaldehyde is reacted with the intermediate product from the previous step in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: It may be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: It may find use in the synthesis of advanced polymers or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide
- N’-(4-bromophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide
- N’-(4-methylphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide
Uniqueness
N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its electronic properties, reactivity, and interactions with biological targets. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity compared to its analogs with different substituents.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-1-3-12(4-2-11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCNHOSHZWHDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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